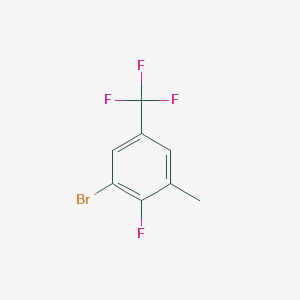

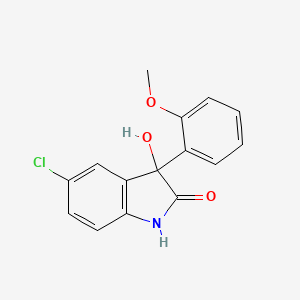

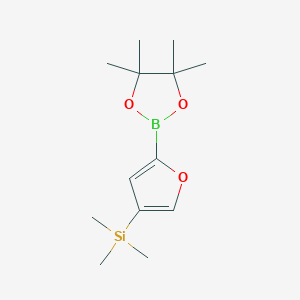

4-(Trimethylsilyl)furan-2-boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Trimethylsilyl)furan-2-boronic acid pinacol ester” is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . They are generally stable, readily prepared, and environmentally benign organoboron reagents .

Chemical Reactions Analysis

Pinacol boronic esters are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They are also used in the formal anti-Markovnikov hydromethylation of alkenes .Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

Boronic esters are widely used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction. This reaction is pivotal in the synthesis of various biaryl compounds, which are essential structures in pharmaceuticals, agrochemicals, and organic materials .

Carbohydrate Chemistry

In carbohydrate chemistry, boronic esters serve as protective groups for diols, facilitating the synthesis of complex sugar derivatives. They enable selective reactions such as acylations and sulfations of sugars, which are crucial for creating diverse glycoconjugates .

Asymmetric Synthesis

Organoboron compounds, including boronic esters, are valuable in asymmetric synthesis. They can be transformed into a range of functional groups with high enantioselectivity, providing access to chiral molecules that are important in the development of active pharmaceutical ingredients .

Environmental Benignity in Synthesis

Boronic esters are considered environmentally benign reagents due to their stable and readily prepared nature. They are used in reactions that require mild and functional group tolerant conditions, making them suitable for green chemistry applications .

Protodeboronation Reactions

Boronic esters can undergo protodeboronation, which is a process where the boronate group is replaced by hydrogen. This reaction is used in the synthesis of complex organic molecules, such as natural products and pharmaceuticals .

Polymer-Supported Synthesis

The ease of formation and cleavage of boronic esters makes them advantageous for polymer-supported synthesis. They can be used as protective groups for carbohydrates attached to polymer supports, enabling sequential chemical transformations .

Mechanism of Action

Target of Action

The primary targets of 4-(Trimethylsilyl)furan-2-boronic acid pinacol ester are organic compounds in chemical reactions, particularly in the formation of carbon-carbon bonds . The compound is a boronic ester, which is a valuable building block in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as stereospecific functionalization and transformation . This process retains the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . The compound’s mode of action also involves a competing single-electron transfer (SET) pathway .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of new functional groups and bonds. Specifically, it plays a significant role in the Suzuki–Miyaura reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction provides access to a broad array of diverse molecules with high enantioselectivity .

Result of Action

The result of the compound’s action is the formation of new functional groups and bonds, leading to the synthesis of diverse molecules with high enantioselectivity . For instance, the compound has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors. For example, its reactivity is sensitive to air and moisture . Additionally, the pH strongly influences the rate of the reaction . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Safety and Hazards

Future Directions

The future directions in the research and application of “4-(Trimethylsilyl)furan-2-boronic acid pinacol ester” and similar compounds could involve the development of more efficient protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, these compounds could be further explored for their potential in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

properties

IUPAC Name |

trimethyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl]silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO3Si/c1-12(2)13(3,4)17-14(16-12)11-8-10(9-15-11)18(5,6)7/h8-9H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBGHQUJEJXDTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine](/img/structure/B6329001.png)

![2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6329014.png)

![2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6329017.png)